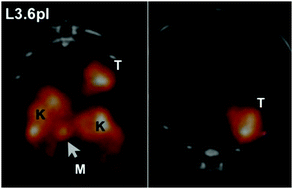Targeted nanoparticles in imaging: paving the way for personalized medicine in the battle against cancer
Integrative Biology Pub Date: 2012-06-26 DOI: 10.1039/C2IB20047C
Abstract
The way we view cancer has advanced greatly in the past few decades from simplistic approaches to finely honed systems. This transition has been made possible because of advancements on two fronts: the first is the rapidly expanding knowledge base of the mechanisms and characteristics of cancer; the second is innovation in imaging agent design. Rapid advancements in imaging and therapeutic agents are being made through the evolution from one-dimensional molecules to multi-functional


Recommended Literature
- [1] Photostability of gold nanoparticles with different shapes: the role of Ag clusters
- [2] Hierarchical dual-nanonet of polymer nanofibers and supramolecular nanofibrils for air filtration with a high filtration efficiency, low air resistance and high moisture permeation†
- [3] Recent development of boronic acid-based fluorescent sensors
- [4] Total reflection X-ray fluorescence analysis with a glass substrate treated with a He atmospheric pressure plasma jet
- [5] Ultrathin and porous δ-FeOOH modified Ni3S2 3D heterostructure nanosheets with excellent alkaline overall water splitting performance†
- [6] A family of dinuclear lanthanide(iii) complexes from the use of a tridentate Schiff base†
- [7] Aldolase and N-heterocyclic carbene gold(i) catalysts: compartmentalization and immobilization on anionic clays for concurrent hybrid catalysis at acidic pH†
- [8] Unravelling the effects of size, volume fraction and shape of nanoparticle additives on crystallization of nanocomposite polymers†
- [9] Liquid metal batteries for future energy storage
- [10] Simultaneous determination of a broad range of cardiovascular drugs in plasma with a simple and efficient extraction/clean up procedure and chromatography-mass spectrometry analysis

Journal Name:Integrative Biology
Research Products
-
CAS no.: 14941-53-8









